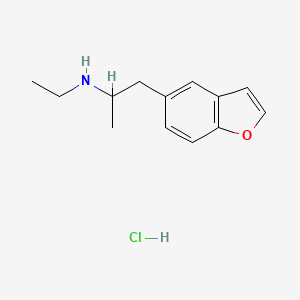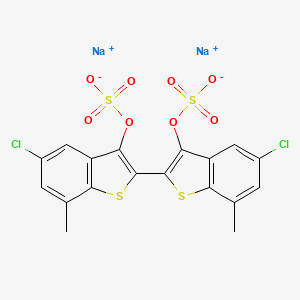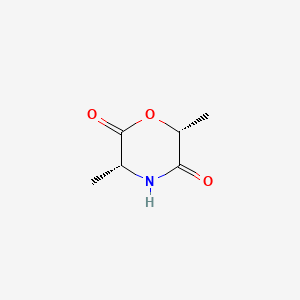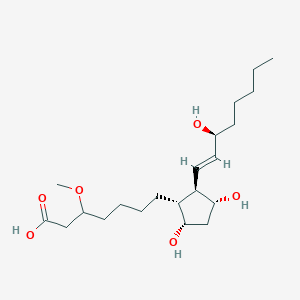
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride
Descripción general
Descripción
“1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” is a chemical compound with the molecular formula C13H17NO.ClH and a molecular weight of 239.741 . It is structurally related to 5-MAPB and 5-APB .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The chemical reactions involving benzofuran derivatives are complex and can involve multiple steps .Aplicaciones Científicas De Investigación
Neurochemical Profiles
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, as part of the substituted benzofurans category, has been studied for its neurochemical properties. Research reveals that certain benzofurans act as potent inhibitors of monoamine uptake, affecting dopamine, norepinephrine, and serotonin transporters, indicating potential neurochemical significance (Iversen et al., 2013).
Antimicrobial and Analgesic Properties
Benzofuran derivatives, including those structurally related to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, have been synthesized and evaluated for antimicrobial and analgesic activities. Studies demonstrate promising results, indicating the potential of benzofuran compounds in therapeutic applications (Koca et al., 2005).
Antioxidant and Antibacterial Activities
In related research, benzofuran compounds have been synthesized and tested for their antioxidant and antibacterial properties. Certain compounds within this category showed good scavenging activity and exhibited antibacterial activities comparable to standard drugs against specific bacterial strains (Shankerrao et al., 2013).
Enantioseparation for Psychoactive Drugs
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride's structural analogs have been included in studies developing enantioseparation methods for psychoactive substances. This research is significant for medical and forensic applications, facilitating the identification and analysis of chiral psychoactive compounds (Taschwer et al., 2017).
Synthesis and Characterization
Various synthesis methods for benzofuran derivatives, including those akin to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, have been explored. These studies provide insights into the chemical characteristics and potential applications of such compounds in different fields, including pharmaceuticals (Vaillard et al., 2004).
Direcciones Futuras
The future directions for research on “1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride” could include further studies on its synthesis, mechanism of action, and potential applications. Given its structural similarity to compounds with known biological activity, it may have potential as a lead compound in drug discovery .
Propiedades
IUPAC Name |
1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXOIDIYJUVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823776-22-2 | |
| Record name | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823776222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67LF6C2265 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridine, 2-[(1,1-dimethylethyl)dimethylsilyl]- (9CI)](/img/no-structure.png)



![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)
